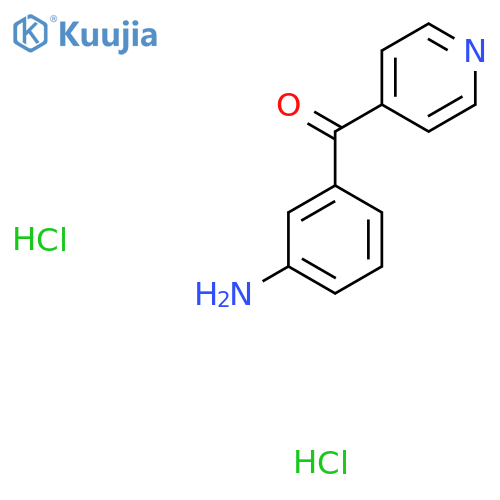

Cas no 1332529-34-6 ((3-Aminophenyl)(pyridin-4-yl)methanone dihydrochloride)

1332529-34-6 structure

商品名:(3-Aminophenyl)(pyridin-4-yl)methanone dihydrochloride

CAS番号:1332529-34-6

MF:C12H12Cl2N2O

メガワット:271.14248085022

MDL:MFCD19442220

CID:4695018

(3-Aminophenyl)(pyridin-4-yl)methanone dihydrochloride 化学的及び物理的性質

名前と識別子

-

- (3-Aminophenyl)(pyridin-4-yl)methanone dihydrochloride

- (3-Aminophenyl)(pyridin-4-yl)methanonedihydrochloride

- 3-(pyridine-4-carbonyl)aniline dihydrochloride

-

- MDL: MFCD19442220

- インチ: 1S/C12H10N2O.2ClH/c13-11-3-1-2-10(8-11)12(15)9-4-6-14-7-5-9;;/h1-8H,13H2;2*1H

- InChIKey: WJEUJXMIEBUJQM-UHFFFAOYSA-N

- ほほえんだ: Cl.Cl.O=C(C1C=CN=CC=1)C1C=CC=C(C=1)N

計算された属性

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 224

- トポロジー分子極性表面積: 56

(3-Aminophenyl)(pyridin-4-yl)methanone dihydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB560794-5 g |

(3-Aminophenyl)(pyridin-4-yl)methanone dihydrochloride; . |

1332529-34-6 | 5g |

€1,008.00 | 2022-07-28 | ||

| TRC | A049440-100mg |

(3-Aminophenyl)(pyridin-4-yl)methanone dihydrochloride |

1332529-34-6 | 100mg |

$ 185.00 | 2022-06-08 | ||

| abcr | AB560794-500mg |

(3-Aminophenyl)(pyridin-4-yl)methanone dihydrochloride; . |

1332529-34-6 | 500mg |

€333.00 | 2024-08-02 | ||

| abcr | AB560794-10g |

(3-Aminophenyl)(pyridin-4-yl)methanone dihydrochloride; . |

1332529-34-6 | 10g |

€1517.00 | 2024-08-02 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1405108-5g |

(3-Aminophenyl)(pyridin-4-yl)methanone dihydrochloride |

1332529-34-6 | 97% | 5g |

¥10368.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1405108-1g |

(3-Aminophenyl)(pyridin-4-yl)methanone dihydrochloride |

1332529-34-6 | 97% | 1g |

¥4031.00 | 2024-08-09 | |

| abcr | AB560794-500 mg |

(3-Aminophenyl)(pyridin-4-yl)methanone dihydrochloride; . |

1332529-34-6 | 500MG |

€321.60 | 2022-07-28 | ||

| Matrix Scientific | 060192-500mg |

(3-Aminophenyl)(pyridin-4-yl)methanonedihydrochloride |

1332529-34-6 | 500mg |

$315.00 | 2023-09-08 | ||

| Ambeed | A278093-1g |

(3-Aminophenyl)(pyridin-4-yl)methanone dihydrochloride |

1332529-34-6 | 97% | 1g |

$323.0 | 2024-04-24 | |

| abcr | AB560794-1 g |

(3-Aminophenyl)(pyridin-4-yl)methanone dihydrochloride; . |

1332529-34-6 | 1g |

€384.00 | 2022-07-28 |

(3-Aminophenyl)(pyridin-4-yl)methanone dihydrochloride 関連文献

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

-

Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141

1332529-34-6 ((3-Aminophenyl)(pyridin-4-yl)methanone dihydrochloride) 関連製品

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1332529-34-6)(3-Aminophenyl)(pyridin-4-yl)methanone dihydrochloride

清らかである:99%

はかる:1g

価格 ($):291.0